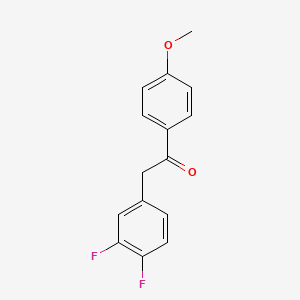

2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,4-difluorophenyl)-1-(4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O2/c1-19-12-5-3-11(4-6-12)15(18)9-10-2-7-13(16)14(17)8-10/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYHZUQFBVHICAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone is a substituted deoxybenzoin, a class of compounds that are pivotal intermediates in the synthesis of a wide array of pharmacologically active molecules. The unique arrangement of its difluorophenyl and methoxyphenyl moieties imparts specific electronic and steric properties that are of significant interest in medicinal chemistry and materials science. An understanding of the physical properties of this compound is fundamental for its application in drug design, process development, and quality control.

This technical guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside standardized methodologies for their experimental determination.

Molecular Structure and Key Identifiers

A foundational aspect of understanding a compound's physical properties is its molecular structure.

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 221179-71-1[1][2] |

| Molecular Formula | C₁₅H₁₂F₂O₂ |

| Molecular Weight | 262.25 g/mol |

| Synonyms | 2-(3,4-Difluorophenyl)-4'-methoxyacetophenone[1] |

Physicochemical Properties

The accurate determination of physicochemical properties is critical for predicting a compound's behavior in various environments, including its solubility, absorption, and distribution in biological systems.

Table 2: Physical Property Data

| Property | Value | Source |

| Boiling Point | 383.7 ± 32.0 °C (Predicted) | ChemicalBook[2] |

| Density | 1.224 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2] |

| Melting Point | Not available | - |

| Solubility | Not available | - |

Note: The boiling point and density are predicted values and have not been experimentally verified in the available literature. The absence of experimental data for melting point and solubility highlights a current knowledge gap for this specific compound.

Experimental Determination of Physical Properties

To address the gaps in the experimental data, the following standard methodologies are recommended for the characterization of this compound.

Melting Point Determination

The melting point is a crucial indicator of purity. The capillary melting point method is a widely accepted and reliable technique.

Protocol for Capillary Melting Point Determination:

-

Sample Preparation: A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate. A slower rate of temperature increase (1-2 °C per minute) is used near the expected melting point to ensure accuracy.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. A sharp melting range (typically < 1 °C) is indicative of a pure compound.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Solubility is a critical parameter in drug development, influencing bioavailability and formulation. A qualitative and quantitative assessment in various solvents is essential.

Protocol for Solubility Determination:

-

Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).

-

Qualitative Assessment: To a small, known amount of the compound (e.g., 1 mg) in a vial, the solvent is added dropwise with agitation. The visual observation of dissolution provides a qualitative measure (e.g., soluble, sparingly soluble, insoluble).

-

Quantitative Assessment (Isothermal Equilibrium Method):

-

An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The saturated solution is filtered to remove undissolved solid.

-

The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the difluorophenyl and methoxyphenyl rings, a singlet for the methoxy group protons, and a singlet for the methylene protons of the ethanone bridge.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon, the aromatic carbons (with C-F coupling visible for the difluorophenyl ring), the methoxy carbon, and the methylene carbon.

-

IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹, and characteristic bands for C-F and C-O stretching, as well as aromatic C-H and C=C vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Conclusion

This compound is a compound of significant interest with predicted physical properties that suggest its utility as a synthetic intermediate. However, a notable gap exists in the publicly available, experimentally determined data for key properties such as melting point and solubility. The experimental protocols outlined in this guide provide a clear pathway for researchers to obtain this crucial information, thereby enabling a more complete understanding of this compound's physicochemical profile and facilitating its application in scientific research and development.

References

An In-depth Technical Guide to 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone (CAS 221179-71-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone, a fluorinated aromatic ketone of significant interest in medicinal and materials chemistry. The strategic incorporation of fluorine atoms can enhance metabolic stability, lipophilicity, and binding affinity in bioactive compounds, making this scaffold a valuable building block in drug discovery.[1] This document details the physicochemical properties, synthesis via Friedel-Crafts acylation with a self-validating experimental protocol, and thorough characterization of the title compound. Furthermore, it explores its potential applications, drawing from the biological activities of structurally related 2-aryl-1-phenylethanone derivatives.

Introduction

This compound is a diarylethanone featuring a 3,4-difluorophenyl moiety and a 4-methoxyphenyl group. The presence of the difluorophenyl ring is of particular note, as fluorine substitution is a widely employed strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The electron-withdrawing nature of fluorine can influence pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding interactions with biological targets.[1] The 4-methoxyphenyl group is also a common feature in pharmacologically active molecules, contributing to receptor binding and influencing solubility. This guide serves as a detailed resource for researchers interested in the synthesis, characterization, and potential utilization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 221179-71-1 | ChemicalBook[2] |

| Molecular Formula | C₁₅H₁₂F₂O₂ | LookChem[3] |

| Molecular Weight | 262.25 g/mol | LookChem[3] |

| IUPAC Name | This compound | Sigma-Aldrich[4] |

| Synonyms | 2-(3,4-Difluorophenyl)-4'-methoxyacetophenone | LookChem[3] |

| Appearance | Solid (predicted) | - |

| Purity | Typically >95% | Sigma-Aldrich[4] |

Synthesis: The Friedel-Crafts Acylation Approach

The most logical and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, anisole (methoxybenzene), with an acyl halide in the presence of a Lewis acid catalyst.[5] The causality behind this choice of reaction lies in its efficiency and selectivity for forming aryl ketones.

Reaction Mechanism

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism:

-

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) reacts with the acyl chloride (3,4-difluorophenylacetyl chloride) to form a highly electrophilic acylium ion. This ion is resonance-stabilized.

-

Electrophilic Attack: The electron-rich anisole ring acts as a nucleophile, attacking the acylium ion. The methoxy group of anisole is an activating group and directs the substitution to the para position due to steric hindrance at the ortho positions.

-

Rearomatization: The resulting arenium ion intermediate loses a proton to regenerate the aromatic ring, yielding the final ketone product. The catalyst is regenerated in the workup step.

Caption: Friedel-Crafts Acylation Workflow.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Friedel-Crafts acylation and is designed to be self-validating through careful monitoring of reaction progress and thorough purification.

Materials:

-

Anisole

-

3,4-Difluorophenylacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (CH₂Cl₂)

-

1N Hydrochloric acid (HCl)

-

5% aqueous Sodium hydroxide (NaOH)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Addition funnel

-

Ice-water bath

-

Separatory funnel

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and an addition funnel under an inert atmosphere (e.g., nitrogen), dissolve anisole (1.0 eq) in dry dichloromethane.

-

Cooling: Cool the solution to 0-5 °C using an ice-water bath.

-

Catalyst Addition: To the cooled solution, add anhydrous aluminum chloride (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C. The choice to add the catalyst before the acylating agent allows for the formation of the reactive complex in a controlled manner.

-

Addition of Acylating Agent: Slowly add a solution of 3,4-difluorophenylacetyl chloride (1.05 eq) in dry dichloromethane from the addition funnel to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C. This slow addition is crucial to control the exothermic reaction.

-

Reaction: Stir the reaction mixture at 0-5 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex and separates the organic and aqueous layers.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic fractions and wash sequentially with 1N hydrochloric acid, 5% aqueous sodium hydroxide, and brine. These washes remove unreacted starting materials and acidic or basic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from ethanol to yield this compound as a solid.

Characterization and Analytical Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section outlines the expected analytical data based on the structure of this compound and data from analogous compounds.[5][6][7][8][9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the methylene protons, and the methoxy group protons. The protons on the 3,4-difluorophenyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.

-

Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

~ 7.95 (d, J ≈ 8.8 Hz, 2H, H-2', H-6')

-

~ 7.10-7.25 (m, 3H, H-2, H-5, H-6)

-

~ 6.95 (d, J ≈ 8.8 Hz, 2H, H-3', H-5')

-

~ 4.15 (s, 2H, -CH₂-)

-

~ 3.85 (s, 3H, -OCH₃)

-

-

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons (with C-F coupling for the difluorophenyl ring), the methylene carbon, and the methoxy carbon.

-

Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

~ 196.0 (C=O)

-

~ 164.0 (C-4')

-

~ 152.0 (dd, J ≈ 248, 12 Hz, C-4)

-

~ 149.5 (dd, J ≈ 248, 12 Hz, C-3)

-

~ 131.0 (C-2', C-6')

-

~ 129.5 (C-1')

-

~ 124.0 (m, C-6)

-

~ 117.5 (d, J ≈ 17 Hz, C-5)

-

~ 117.0 (d, J ≈ 17 Hz, C-2)

-

~ 114.0 (C-3', C-5')

-

~ 55.5 (-OCH₃)

-

~ 45.0 (-CH₂-)

-

-

Caption: Experimental Workflow for Synthesis and Characterization.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Characteristic IR Absorptions (cm⁻¹):

-

~2950-2850: C-H stretching of the methylene and methoxy groups.

-

~1680: A strong absorption corresponding to the C=O (ketone) stretching vibration.[12]

-

~1600, ~1510, ~1460: C=C stretching vibrations within the aromatic rings.

-

~1260, ~1030: C-O stretching of the methoxy group and the aryl ether linkage.

-

~1150-1250: C-F stretching vibrations.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Fragmentation:

-

Molecular Ion (M⁺): A peak at m/z = 262.

-

Key Fragments:

-

m/z = 135 (methoxyphenylcarbonyl cation, [CH₃OC₆H₄CO]⁺) - This is often a prominent peak for aryl ketones.

-

m/z = 127 (difluorobenzyl cation, [F₂C₆H₃CH₂]⁺)

-

m/z = 107 (methoxyphenyl cation, [CH₃OC₆H₄]⁺)

-

m/z = 77 (phenyl cation, [C₆H₅]⁺)

-

-

Potential Applications in Research and Development

While specific biological activities for this compound are not extensively documented in publicly available literature, the structural motifs present suggest several potential areas of application, particularly in drug discovery.

As a Scaffold in Medicinal Chemistry

The diarylethanone framework is a privileged structure in medicinal chemistry. Derivatives of this scaffold have been investigated for a range of biological activities.

-

Anticancer Activity: Many diaryl compounds exhibit cytotoxic effects against various cancer cell lines. The specific substitution pattern on the phenyl rings can be tuned to optimize potency and selectivity. Structurally related diarylthiazole and diarylamine derivatives have shown promise as antimitotic and antitumor agents.[5][6]

-

Enzyme Inhibition: The ketone functionality can act as a hydrogen bond acceptor, and the overall molecule can fit into the active sites of various enzymes. For instance, some fluorinated ketones are known to be inhibitors of proteases.[2] There is also potential for this scaffold to be explored as an inhibitor of kinases, a class of enzymes frequently targeted in cancer therapy.[13]

-

Antimicrobial Properties: The introduction of fluorine atoms can enhance the antimicrobial activity of organic compounds.[1] Diaryl derivatives have been explored for their potential as antibacterial and antifungal agents.[4]

In Materials Science

Aromatic ketones can be utilized as photoinitiators in polymerization processes. The specific photophysical properties of this compound would need to be investigated to determine its suitability for such applications.

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care in a well-ventilated laboratory.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).[4]

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery and materials science. Its synthesis via Friedel-Crafts acylation is a robust and well-understood process. The presence of both the difluorophenyl and methoxyphenyl moieties provides a versatile scaffold for further chemical modification to explore a range of biological activities. This technical guide provides a solid foundation for researchers to synthesize, characterize, and explore the potential applications of this promising compound.

References

- 1. US4117191A - Composite silicate pigment - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. EP0771669A1 - Pressure-sensitive copying material - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. www1.udel.edu [www1.udel.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Putative Mechanism of Action of 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a hypothesized mechanism of action for the novel synthetic compound, 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone. In the absence of direct empirical data for this specific molecule, this document leverages a robust analysis of structurally analogous compounds, primarily chalcones and other diarylethanone derivatives, to construct a scientifically grounded hypothesis. It is proposed that this compound functions as a potent anti-cancer agent through a multi-faceted mechanism involving the induction of apoptosis via key signaling pathways and cell cycle arrest. The strategic incorporation of difluoro- and methoxy- functional groups is postulated to enhance its metabolic stability and target engagement. This guide further provides a comprehensive suite of detailed, step-by-step experimental protocols to rigorously test these hypotheses, offering a roadmap for future preclinical investigations.

Introduction and Molecular Profile

This compound is a diarylethanone derivative characterized by a central ethanone core linking a 3,4-difluorophenyl ring and a 4-methoxyphenyl ring. While this specific molecule is not extensively characterized in the scientific literature, its core structure is highly reminiscent of the chalcone scaffold (1,3-diaryl-2-propen-1-ones), a class of compounds renowned for their broad spectrum of biological activities, particularly their anti-neoplastic properties.[1][2] The structural similarities suggest that this compound may share common mechanisms of action with these well-studied anticancer agents.[3]

The presence of specific functional groups is of critical importance. The difluorophenyl moiety is anticipated to significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, increase lipophilicity for improved membrane permeability, and modulate binding affinity to target proteins.[4][5][6][7][8] The 4-methoxyphenyl group is also a common feature in many biologically active chalcones and related compounds.

Hypothesized Mechanism of Action: A Multi-Target Approach

Based on the extensive evidence from chalcone and diarylethanone literature, we postulate that this compound exerts its anti-cancer effects through a combination of apoptosis induction and cell cycle disruption.

Induction of Apoptosis

A primary hypothesized mechanism is the induction of programmed cell death (apoptosis) in cancer cells. Many chalcone derivatives have been shown to trigger apoptosis through both intrinsic and extrinsic pathways.[1][9] We propose that this compound may initiate apoptosis by:

-

Mitochondrial Pathway (Intrinsic): The compound could induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3.

-

Death Receptor Pathway (Extrinsic): It may upregulate the expression of death receptors like Fas or TRAIL receptors, leading to the activation of caspase-8 and subsequent downstream signaling cascades culminating in apoptosis.

The difluoro-substituents on the phenyl ring may enhance the compound's interaction with key regulatory proteins within these pathways.

Caption: Hypothesized apoptosis induction pathway.

Cell Cycle Arrest

A second major proposed mechanism is the disruption of the normal cell cycle progression in cancerous cells, a hallmark of many chalcone-based anti-cancer agents.[1][2] We hypothesize that this compound induces cell cycle arrest, likely at the G2/M phase, by interfering with microtubule dynamics.

-

Tubulin Polymerization Inhibition: Chalcones have been identified as inhibitors of tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[3] By binding to tubulin, the compound could disrupt microtubule formation, leading to mitotic arrest and subsequent apoptosis.

The diarylethanone scaffold provides a rigid structure that can potentially fit into the colchicine-binding site of tubulin.

Caption: Proposed mechanism of cell cycle arrest.

Experimental Validation Protocols

To investigate the hypothesized mechanisms of action, a series of in vitro experiments are proposed.

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of the compound on various cancer cell lines.

Methodology: MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.

-

MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

Expected Data Summary:

| Cell Line | Incubation Time (h) | IC50 (µM) |

| MCF-7 | 24 | |

| 48 | ||

| 72 | ||

| A549 | 24 | |

| 48 | ||

| 72 | ||

| HCT116 | 24 | |

| 48 | ||

| 72 |

Apoptosis Assays

Objective: To confirm the induction of apoptosis by the compound.

Methodology: Annexin V-FITC/Propidium Iodide (PI) Staining

-

Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Caption: Experimental workflow for apoptosis assay.

Cell Cycle Analysis

Objective: To determine the effect of the compound on cell cycle distribution.

Methodology: Propidium Iodide (PI) Staining and Flow Cytometry

-

Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24 hours.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Expected Data Summary:

| Treatment | % G0/G1 | % S | % G2/M |

| Control | |||

| Compound |

Conclusion and Future Directions

This technical guide puts forth a well-founded hypothesis for the mechanism of action of this compound as a promising anti-cancer agent. The proposed dual action of apoptosis induction and cell cycle arrest is strongly supported by the extensive literature on structurally related chalcones and diarylethanones. The strategic inclusion of fluorine atoms is expected to confer advantageous pharmacological properties.

The detailed experimental protocols provided herein offer a clear and actionable path for the empirical validation of these hypotheses. Successful validation would position this compound as a strong candidate for further preclinical development, including in vivo efficacy studies in animal models and detailed pharmacokinetic and toxicological profiling. Further investigations could also explore its potential to inhibit other known targets of chalcones, such as topoisomerases and various protein kinases.[3]

References

- 1. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chalcone Derivatives: Role in Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 6. researchgate.net [researchgate.net]

- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies [mdpi.com]

An In-depth Technical Guide to Determining the Aqueous Solubility of 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone for Drug Discovery and Development

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the aqueous solubility of the novel compound 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone. Lacking pre-existing experimental data, this document serves as a first-principles guide, detailing the necessary theoretical considerations and practical methodologies to accurately characterize the solubility profile of this potential drug candidate.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For a drug to be effective, it must first be in a solution to be absorbed and reach its target site in the body. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability, variable dosing requirements, and ultimately, the failure of promising drug candidates.[1][2] Therefore, the early and accurate determination of a compound's solubility is paramount.

This guide focuses on this compound, a compound of interest for which public solubility data is not available. We will outline the strategic approach and detailed protocols to bridge this knowledge gap.

Compound at a Glance: this compound

-

Chemical Name: this compound

-

Molecular Formula: C₁₅H₁₂F₂O₂

-

Predicted Physicochemical Properties:

The structure, featuring a difluorophenyl ring and a methoxyphenyl group, suggests a molecule with moderate lipophilicity, making its aqueous solubility a key parameter to investigate.

Theoretical Framework: Understanding Kinetic vs. Thermodynamic Solubility

In drug discovery and development, solubility is typically assessed in two distinct ways: kinetic and thermodynamic.[1][5]

-

Kinetic Solubility: This measures the concentration of a compound at which it begins to precipitate from a solution that was prepared by diluting a high-concentration stock solution (usually in dimethyl sulfoxide, DMSO).[6][7][8] It is a high-throughput method often used in the early stages of drug discovery for rapid screening of large numbers of compounds.[1] The results can be influenced by the initial solvent and the rate of dilution.

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with its solid form.[5][9] This measurement is more time-consuming but provides a more accurate and formulation-relevant value, crucial for later stages of drug development.[1][9]

The choice between these methods depends on the stage of research. Early-stage discovery often relies on kinetic solubility for speed, while lead optimization and pre-formulation studies require the precision of thermodynamic solubility.[1][7]

Experimental Design: A Strategic Approach to Solubility Determination

The following workflow provides a logical progression for characterizing the solubility of this compound.

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. evotec.com [evotec.com]

- 3. This compound | 221179-71-1 [amp.chemicalbook.com]

- 4. This compound | 221179-71-1 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

An In-depth Technical Guide to the Spectroscopic Data of 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for the compound 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone, a molecule of significant interest in medicinal chemistry and materials science. Understanding its structural and electronic properties through various spectroscopic techniques is paramount for its application and development. This document will delve into the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into experimental design and data analysis.

Molecular Structure:

Caption: Molecular structure of this compound.

Introduction

This compound (CAS No. 221179-71-1) belongs to the deoxybenzoin class of compounds, which are recognized for their diverse biological activities. The presence of the difluorophenyl and methoxyphenyl moieties suggests potential applications in areas requiring specific electronic and steric properties, such as in the design of enzyme inhibitors or as synthons for more complex molecules. Accurate spectroscopic characterization is the cornerstone of its chemical identity and purity assessment, providing a fingerprint for quality control and a roadmap for further chemical modifications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum is acquired by dissolving 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.

Data Interpretation:

The expected ¹H NMR spectrum will exhibit distinct signals corresponding to the aromatic protons of both phenyl rings, the methylene protons, and the methoxy protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2', H-6' (methoxyphenyl) | ~7.9-8.1 | Doublet | 2H |

| H-3', H-5' (methoxyphenyl) | ~6.9-7.1 | Doublet | 2H |

| H-2'', H-5'', H-6'' (difluorophenyl) | ~7.0-7.3 | Multiplet | 3H |

| Methylene (-CH₂-) | ~4.2 | Singlet | 2H |

| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H |

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer is crucial to resolve the complex splitting patterns of the aromatic protons, particularly those on the difluorophenyl ring which will be coupled to the fluorine atoms. CDCl₃ is a common choice for its good solubilizing power for moderately polar compounds and its single solvent peak at 7.26 ppm.

¹³C NMR Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, using the same sample solution. A proton-decoupled sequence is employed to simplify the spectrum to single lines for each unique carbon atom.

Data Interpretation:

The ¹³C NMR spectrum will provide information on the number of unique carbon environments. The carbonyl carbon is a key diagnostic signal, appearing significantly downfield.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~195-197 |

| Quaternary Carbon (C-1') | ~129-131 |

| C-4' (C-OCH₃) | ~163-165 |

| C-2', C-6' | ~130-132 |

| C-3', C-5' | ~113-115 |

| Quaternary Carbon (C-1'') | ~135-137 |

| C-3'', C-4'' (C-F) | ~148-152 (Doublets, ¹JC-F) |

| C-2'', C-5'', C-6'' | ~115-125 (Doublets, ²JC-F, ³JC-F) |

| Methylene (-CH₂-) | ~45 |

| Methoxy (-OCH₃) | ~55 |

Expertise & Experience: The carbon signals of the difluorophenyl ring will appear as doublets due to coupling with the fluorine atoms. The magnitude of the coupling constants (J-coupling) provides valuable information about the proximity of the carbon to the fluorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, a KBr pellet can be prepared.

Data Interpretation:

The key diagnostic absorption bands for this compound are:

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C=O (Ketone) | ~1680-1700 | Strong |

| C-O-C (Aromatic Ether) | ~1250-1270 and ~1020-1040 | Strong |

| C-F (Aromatic) | ~1100-1200 | Strong |

| C-H (Aromatic) | ~3000-3100 | Medium |

| C-H (Aliphatic) | ~2850-2960 | Medium |

Trustworthiness: The presence of a strong absorption band around 1685 cm⁻¹ is a definitive indicator of the conjugated ketone carbonyl group. The C-F stretching vibrations will also present as strong, characteristic bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol:

A mass spectrum can be obtained using an Electron Ionization (EI) or Electrospray Ionization (ESI) source coupled to a mass analyzer. For EI, the sample is introduced into the ion source where it is bombarded with electrons, causing ionization and fragmentation.

Data Interpretation:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (C₁₅H₁₂F₂O₂), which is 262.26 g/mol .

-

Major Fragmentation Pathways: Key fragments would likely arise from the cleavage of the bond between the carbonyl group and the methylene bridge, as well as the cleavage of the bond between the methylene bridge and the difluorophenyl ring.

Expected Fragments:

| m/z | Fragment Identity |

| 262 | [M]⁺ |

| 135 | [CH₃OC₆H₄CO]⁺ |

| 127 | [F₂C₆H₃CH₂]⁺ |

| 107 | [CH₃OC₆H₄]⁺ |

| 77 | [C₆H₅]⁺ |

digraph "Mass_Spec_Fragmentation" { graph [layout=dot, rankdir=LR]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#4285F4", fontcolor="#202124"]; edge [color="#34A853"];M [label="[M]⁺˙\nm/z = 262"]; F1 [label="[CH₃OC₆H₄CO]⁺\nm/z = 135"]; F2 [label="[F₂C₆H₃CH₂]⁺\nm/z = 127"]; F3 [label="[CH₃OC₆H₄]⁺\nm/z = 107"];

M -> F1 [label=" α-cleavage"]; M -> F2 [label=" α-cleavage"]; F1 -> F3 [label=" -CO"]; }

Caption: Plausible mass spectrometry fragmentation pathway.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a robust dataset for its unequivocal identification and quality assessment. The combined interpretation of ¹H NMR, ¹³C NMR, IR, and MS data offers a detailed structural elucidation, which is fundamental for its use in research and development. The methodologies and expected data presented in this guide serve as a valuable reference for scientists working with this compound and its analogues.

potential therapeutic targets of 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets for the novel small molecule, this compound. In the absence of direct empirical data for this specific compound, this whitepaper employs a structure-activity relationship (SAR) approach, drawing inferences from structurally analogous compounds with established biological activities. The core chemical scaffold, featuring a deoxybenzoin core with distinct difluorophenyl and methoxyphenyl substitutions, suggests a high potential for interaction with key enzymatic and signaling pathways implicated in oncology and inflammatory diseases. This guide delineates three primary, high-probability target classes: Cyclooxygenase (COX) enzymes, protein kinases, and regulators of programmed cell death. For each proposed target, we present the scientific rationale, detailed protocols for experimental validation, and conceptual diagrams to illustrate the underlying molecular mechanisms and workflows. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals initiating preclinical investigation of this promising compound.

Introduction and Molecular Profile

This compound is a deoxybenzoin derivative characterized by a central ethanone linker connecting a 3,4-difluorophenyl ring (Ring A) and a 4-methoxyphenyl ring (Ring B). The incorporation of fluorine atoms is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1] The methoxy group on the phenyl ring is also a common feature in many bioactive molecules. While direct biological studies on this specific molecule are not yet prevalent in the public domain, its structural motifs are present in numerous compounds with well-defined pharmacological profiles. This guide will therefore focus on building a robust, evidence-based hypothesis for its therapeutic targets.

Table 1: Physicochemical Properties (Predicted)

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₂F₂O₂ | - |

| Molecular Weight | 262.25 g/mol | - |

| XLogP3 | ~3.5-4.0 | Inferred from similar structures |

| Hydrogen Bond Donors | 0 | Inferred from similar structures |

| Hydrogen Bond Acceptors | 2 | Inferred from similar structures |

Target Class I: Cyclooxygenase (COX) Enzymes

Scientific Rationale: The most compelling hypothesis for a direct molecular target is the cyclooxygenase (COX) enzyme, particularly the inducible isoform, COX-2. This is strongly supported by the structural similarity to known COX-2 inhibitors. For instance, ABT-963, a potent and highly selective COX-2 inhibitor, features a vicinally disubstituted pyridazinone core with a prominent 2-(3,4-difluoro-phenyl) moiety.[2] This specific substitution pattern is often critical for fitting into the secondary pocket of the COX-2 active site, a feature that distinguishes it from the more constitutively expressed COX-1 isoform. The diaryl structure of this compound aligns with the general pharmacophore of many selective COX-2 inhibitors.[3] Inhibition of COX-2 is a validated therapeutic strategy for treating inflammation, pain, and certain types of cancer.

dot

Caption: Hypothesized inhibition of the COX-2 pathway.

Experimental Validation Protocol: In Vitro COX Inhibition Assay

-

Objective: To determine the IC₅₀ values of the test compound against purified human COX-1 and COX-2 enzymes.

-

Materials:

-

Purified human recombinant COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe).

-

Heme cofactor.

-

Test compound dissolved in DMSO.

-

Celecoxib (positive control for COX-2 selectivity).

-

Indomethacin (non-selective control).

-

96-well microplate reader.

-

-

Methodology:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing heme and the enzyme (either COX-1 or COX-2).

-

Add serial dilutions of the test compound (e.g., from 0.01 nM to 100 µM) or controls to the wells of a 96-well plate.

-

Add the enzyme/buffer solution to the wells and incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding a solution of arachidonic acid and TMPD.

-

Immediately monitor the oxidation of TMPD by measuring the absorbance at 590 nm every 30 seconds for 5 minutes.

-

Calculate the rate of reaction for each concentration.

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Calculate the COX-2 selectivity index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2).

-

Target Class II: Protein Kinases

Scientific Rationale: The difluorophenyl and methoxyphenyl motifs are prevalent in a vast number of approved and investigational protein kinase inhibitors. Kinases are critical nodes in signaling pathways that control cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of cancer. Structurally related compounds have shown activity against various kinases:

-

PI3Kδ: A compound containing a 3-fluoro-4-methoxyphenyl group was identified as a potent and selective PI3Kδ inhibitor.[4] The PI3K/Akt pathway is a central regulator of cell survival and is frequently hyperactivated in tumors.

-

MAPK Pathway: Paeonol, or 1-(2-Hydroxy-4-methoxyphenyl)ethanone, has been shown to suppress neuro-inflammatory responses by modulating MAPK signaling pathways.[5]

-

EGFR: Derivatives of 3,4-dimethoxy-phenyl have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver in many epithelial cancers.[6]

-

Aurora Kinase B (AURKB): This kinase is essential for proper cell division, and inhibitors often feature complex heterocyclic scaffolds.[7] While a more distant structural match, it highlights the potential for targeting cell-cycle machinery.

Given the promiscuity of some kinase inhibitors and the prevalence of the compound's structural features in this target class, a broad kinase screen is the most logical starting point.

dot

Caption: Experimental workflow for kinase target identification.

Experimental Validation Protocol: Cell-Based Western Blot for PI3K/Akt Pathway Modulation

-

Objective: To determine if the test compound inhibits the PI3K/Akt signaling cascade in a relevant cancer cell line (e.g., MCF-7, breast cancer).

-

Materials:

-

MCF-7 cells.

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

Test compound dissolved in DMSO.

-

IGF-1 (Insulin-like growth factor-1) or other relevant growth factor to stimulate the pathway.

-

GDC-0941 (a known PI3K inhibitor, positive control).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH.

-

HRP-conjugated secondary antibody.

-

Chemiluminescence substrate.

-

-

Methodology:

-

Plate MCF-7 cells and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 12-24 hours to reduce basal signaling.

-

Pre-treat cells with various concentrations of the test compound or controls for 1-2 hours.

-

Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for 15-30 minutes.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine protein concentration of the lysates using a BCA assay.

-

Separate 20-30 µg of protein per lane using SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA or non-fat milk) for 1 hour.

-

Incubate with primary antibody against p-Akt overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect signal using a chemiluminescence imager.

-

Strip the membrane and re-probe for total Akt and GAPDH as loading controls. A dose-dependent decrease in the p-Akt/total Akt ratio indicates pathway inhibition.

-

Target Class III: Modulators of Apoptosis and Autophagy

Scientific Rationale: Chalcones, which are structurally related α,β-unsaturated ketones, are well-documented as potent inducers of programmed cell death in cancer cells.[8][9] Adamantyl-substituted chalcones, for instance, have been shown to induce both apoptosis and autophagy in non-small cell lung cancer cells.[8] While this compound lacks the α,β-unsaturation, its diaryl ethanone core is still capable of engaging with cellular pathways that regulate cell fate. The compound could trigger apoptosis through mitochondrial-mediated pathways (involving ROS production and caspase activation) or modulate autophagic flux. Understanding the interplay between these two processes is crucial, as autophagy can sometimes act as a pro-survival mechanism in response to cytotoxic agents.[8]

dot

Caption: Parallel workflow for assessing apoptosis and autophagy.

Experimental Validation Protocol: Autophagic Flux Analysis via Western Blot

-

Objective: To determine if the test compound induces or inhibits autophagic flux in a cancer cell line (e.g., H292, lung cancer).

-

Materials:

-

H292 cells.

-

Complete growth medium.

-

Test compound dissolved in DMSO.

-

Chloroquine (CQ) or Bafilomycin A1 (BafA1) (autophagy inhibitors, used to assess flux).

-

Lysis buffer, primary antibodies (anti-LC3B, anti-p62/SQSTM1, anti-GAPDH), and Western blot reagents as previously described.

-

-

Methodology:

-

Plate H292 cells in multiple wells or plates.

-

Create four treatment groups for each concentration of the test compound:

-

Vehicle control

-

Test compound alone

-

CQ or BafA1 alone (e.g., 50 µM CQ for 2 hours)

-

Test compound + CQ/BafA1 (add the inhibitor for the last 2-4 hours of the compound treatment)

-

-

Treat cells with the test compound for a specified time (e.g., 24 hours).

-

Lyse the cells and perform Western blotting as previously described.

-

Probe the membrane for LC3B, p62, and a loading control.

-

-

Data Interpretation:

-

LC3-II: An increase in LC3-II upon compound treatment suggests an increase in autophagosome formation.

-

Autophagic Flux: A further accumulation of LC3-II in the (Compound + Inhibitor) group compared to the (Compound alone) group indicates active autophagic flux. If there is no further increase, it suggests the compound itself may be blocking the late stages of autophagy.

-

p62: A decrease in the p62 protein (which is degraded by autophagy) upon compound treatment also indicates active flux.

-

Summary and Future Directions

This compound represents a promising chemical scaffold with a high probability of interacting with therapeutic targets relevant to oncology and inflammation. The evidence from structurally related molecules provides a clear and logical path for its preclinical evaluation.

Table 2: Summary of Potential Therapeutic Targets and Validation Strategy

| Potential Target Class | Rationale / Key Evidence | Primary Validation Experiment | Secondary Validation |

|---|---|---|---|

| COX-2 | 3,4-difluorophenyl moiety in potent COX-2 inhibitor ABT-963.[2] Diaryl core is a common pharmacophore.[3] | In vitro enzymatic assay for COX-1/COX-2 IC₅₀. | Cell-based PGE₂ production assay. |

| Protein Kinases | Prevalent motifs in kinase inhibitors (PI3K, EGFR, MAPK).[4][5][6] | Broad-panel kinase binding assay (e.g., KinomeScan). | Cell-based Western blot for downstream substrate phosphorylation (e.g., p-Akt, p-ERK). |

| Apoptosis/Autophagy | Activity of structurally related chalcones.[8][9] | Flow cytometry for Annexin V/PI staining. | Western blot for LC3-II flux and caspase cleavage. |

The immediate next steps should involve the synthesis of the compound and execution of the primary validation experiments outlined above. A broad kinase panel screen and a COX-1/COX-2 inhibition assay would be the most efficient initial steps to rapidly identify high-affinity molecular targets. Positive hits would then warrant progression to more detailed cell-based and, ultimately, in vivo efficacy studies.

References

- 1. 2-(3,4-Difluorophenyl)-1-(3-fluorophenyl)ethanone | 1517619-41-8 | Benchchem [benchchem.com]

- 2. ABT-963 [2-(3,4-difluoro-phenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methanesulfonyl-phenyl)-2H-pyridazin-3-one], a highly potent and selective disubstituted pyridazinone cyclooxgenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and 3,4-diphenyl-1,2,5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1 H-pyrazolo[3,4- d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3 H)-one (IHMT-PI3Kδ-372) as a Potent and Selective PI3Kδ Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. a2bchem.com [a2bchem.com]

- 6. chemmethod.com [chemmethod.com]

- 7. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. acgpubs.org [acgpubs.org]

An In-depth Technical Guide to 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone: Synthesis, Characterization, and Scientific Context

Preamble: Situating a Molecule in the Landscape of Modern Chemistry

In the vast repository of chemical literature, the history of every synthesized molecule is not always chronicled with the narrative flair of a landmark discovery. The compound 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone, with CAS number 221179-71-1, falls into this category.[1][2] While a singular, celebrated moment of its "discovery" is not readily found in published records, its structural motifs—a diarylethanone core functionalized with fluoro- and methoxy- groups—place it firmly within a class of compounds of significant interest to researchers in medicinal chemistry and materials science.

This guide, therefore, deviates from a traditional historical account. Instead, it offers a deep, technical dive into the probable synthetic pathways, the underlying chemical principles, and the scientific context that gives this molecule its relevance. We will proceed from the perspective of a practicing scientist, focusing on the "how" and "why"—how this compound is likely synthesized and why its structural features are of contemporary importance.

Section 1: The Diarylethanone Scaffold - A Privileged Structure

Diarylethanones are a class of organic compounds characterized by a two-carbon bridge linking two aryl groups, with one of the carbons being a carbonyl group.[3] This structural framework is a versatile synthon, serving as a precursor for a wide array of more complex molecules.[3] The inherent reactivity of the α-carbon to the carbonyl and the carbonyl group itself allows for a multitude of chemical transformations.

The significance of the diarylethanone scaffold is underscored by its presence in numerous biologically active molecules and functional materials.[3][4] For instance, derivatives of this core structure are explored for their potential as anti-inflammatory agents, kinase inhibitors, and probes for biological imaging.

Section 2: Plausible Synthetic Route - The Friedel-Crafts Acylation

The most logical and widely employed method for the synthesis of diarylethanones, including this compound, is the Friedel-Crafts acylation.[5][6][7] This classic electrophilic aromatic substitution reaction involves the reaction of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[6]

For the synthesis of our target molecule, the reaction would involve the acylation of anisole (4-methoxybenzene) with 3,4-difluorophenylacetyl chloride.

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound via Friedel-Crafts acylation.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methods for Friedel-Crafts acylation.[5]

Materials:

-

Anisole

-

3,4-Difluorophenylacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

2M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (1.2 equivalents).

-

Add anhydrous dichloromethane (DCM) and cool the suspension to 0°C in an ice bath.

-

In a separate flask, dissolve anisole (1.0 equivalent) and 3,4-difluorophenylacetyl chloride (1.1 equivalents) in anhydrous DCM.

-

Add the solution of anisole and acyl chloride dropwise to the stirred AlCl₃ suspension at 0°C over 30 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and 2M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with 2M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Mechanistic Insights

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion.[7][8][9]

Caption: Mechanism of the Friedel-Crafts Acylation.

The Lewis acid (AlCl₃) coordinates to the chlorine atom of the acyl chloride, making the carbonyl carbon more electrophilic.[8] This complex can then dissociate to form a resonance-stabilized acylium ion. The electron-rich anisole ring then acts as a nucleophile, attacking the acylium ion to form a sigma complex (arenium ion).[7] Finally, a weak base, such as AlCl₄⁻, removes a proton from the ring, restoring aromaticity and yielding the acylated product.[7]

Expected Quantitative Data

Based on similar reactions reported in the literature, the following is a summary of expected quantitative data for the synthesis of this compound via Friedel-Crafts acylation.

| Parameter | Expected Value | Reference |

| Yield | 75-90% | [10] |

| Purity (post-purification) | >98% | General laboratory standards |

| Appearance | Off-white to pale yellow solid | Inferred from similar compounds |

| ¹H NMR | Consistent with structure | Standard analytical technique |

| ¹³C NMR | Consistent with structure | Standard analytical technique |

| Mass Spectrometry | M+H⁺ corresponding to C₁₅H₁₂F₂O₂ | Standard analytical technique |

Section 3: Structural Significance and Potential Applications

The specific structural features of this compound suggest several areas of potential application, particularly in drug discovery.

-

Fluorine Substitution: The presence of two fluorine atoms on one of the phenyl rings is a common strategy in medicinal chemistry. Fluorine can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 3,4-difluoro substitution pattern is often used to mimic a phenyl ring while altering its electronic properties.

-

Methoxy Group: The methoxy group on the other phenyl ring is an electron-donating group, which can influence the molecule's electronic distribution and hydrogen bonding capabilities. 4-Methoxyacetophenone itself is a precursor in the synthesis of pharmaceuticals and fragrances.[11]

-

Diarylethanone Core: As previously mentioned, this core structure is a versatile building block. The ketone functionality can be further modified, for example, through reduction to an alcohol, reductive amination to introduce nitrogen-containing groups, or conversion to a variety of heterocyclic systems.

Given these features, this compound could be a valuable intermediate in the synthesis of novel compounds for a range of therapeutic areas, including oncology, inflammation, and infectious diseases. Its structural similarity to intermediates used in the synthesis of COX-2 inhibitors and other biologically active molecules further highlights its potential.[12]

Conclusion

While the formal "discovery" of this compound may not be a documented event, its chemical identity and the methods for its synthesis are well-established within the principles of organic chemistry. This technical guide has provided a comprehensive overview of its likely synthesis via Friedel-Crafts acylation, including a detailed protocol, mechanistic insights, and expected outcomes. The analysis of its structural components underscores its potential as a valuable building block for the development of new chemical entities with applications in research and drug development.

References

- 1. This compound | 221179-71-1 [amp.chemicalbook.com]

- 2. This compound | 221179-71-1 [amp.chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chemoselective Transformation of Diarylethanones to Arylmethanoic Acids and Diarylmethanones and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. vinatiorganics.com [vinatiorganics.com]

- 12. patents.justia.com [patents.justia.com]

An In-Depth Technical Guide to 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Intermediate in Modern Drug Discovery

2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone is a diarylethanone compound of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif, featuring a difluorinated phenyl ring linked by an ethanone bridge to a methoxyphenyl group, serves as a crucial building block for the synthesis of various biologically active molecules. The presence of the difluorophenyl group is particularly noteworthy, as fluorine substitution is a widely employed strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability of lead compounds.

This technical guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, and its pivotal role as a precursor to potent and selective histamine H3 receptor antagonists, such as NNC 38-1049. This document is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and development of novel therapeutics targeting the histaminergic system and other related pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and formulation in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂F₂O₂ | N/A |

| Molecular Weight | 262.25 g/mol | N/A |

| CAS Number | 221179-71-1 | [1] |

| Appearance | Solid (form may vary) | N/A |

| Boiling Point | 383.7±32.0 °C (Predicted) | [2] |

| Density | 1.224±0.06 g/cm³ (Predicted) | [2] |

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an activated aromatic ring, in this case, anisole (methoxybenzene), with an acyl halide, 3,4-difluorophenylacetyl chloride, in the presence of a Lewis acid catalyst.

Reaction Scheme

Caption: Friedel-Crafts acylation of anisole.

Causality Behind Experimental Choices

The choice of anisole as the substrate is dictated by the activating and ortho-, para-directing nature of the methoxy group, which facilitates the electrophilic attack by the acylium ion. The para-product is generally favored due to reduced steric hindrance compared to the ortho-position. Dichloromethane is a common solvent for Friedel-Crafts reactions as it is relatively unreactive and effectively dissolves the reactants and the Lewis acid catalyst. Aluminum chloride (AlCl₃) is a strong Lewis acid that efficiently generates the reactive acylium ion from the acyl chloride. The reaction is typically initiated at a low temperature (0 °C) to control the exothermic nature of the reaction and then allowed to proceed at room temperature.

Detailed Step-by-Step Experimental Protocol

The following protocol is an adapted procedure based on established methods for Friedel-Crafts acylation of anisole.[3][4]

Materials:

-

3,4-Difluorophenylacetic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anisole

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Part 1: Preparation of 3,4-Difluorophenylacetyl chloride

-

To a stirred solution of 3,4-difluorophenylacetic acid (1.0 eq) in anhydrous dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) to the mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

-

The resulting solution of 3,4-difluorophenylacetyl chloride is typically used directly in the next step without purification.

Part 2: Friedel-Crafts Acylation

-

In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the solution of 3,4-difluorophenylacetyl chloride (from Part 1) to the AlCl₃ suspension.

-

To this mixture, add a solution of anisole (1.0 eq) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and 1M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound.

Biological Activity and Therapeutic Relevance

The primary therapeutic interest in this compound lies in its role as a key intermediate in the synthesis of histamine H3 receptor antagonists. The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.[5] Antagonists of this receptor have shown therapeutic potential in a range of neurological and psychiatric disorders.

Precursor to NNC 38-1049: A Potent Histamine H3 Receptor Antagonist

This compound is a documented precursor to NNC 38-1049, a potent and selective histamine H3 receptor antagonist.[2] NNC 38-1049 has been shown to increase hypothalamic histamine levels, leading to a reduction in food intake and body weight in preclinical models, suggesting its potential as an anti-obesity agent.[2][6]

The synthetic pathway from the diarylethanone to NNC 38-1049 typically involves a series of transformations including, but not limited to, reductive amination or other amine-introducing reactions at the ketone functionality.

Signaling Pathways and Mechanism of Action

Histamine H3 receptor antagonists, derived from intermediates like this compound, act by blocking the inhibitory effect of histamine on its own release. This leads to an increase in the synaptic concentration of histamine and other neurotransmitters, which can have downstream effects on various signaling pathways involved in wakefulness, cognition, and appetite regulation.

Caption: Mechanism of action of H3 antagonists.

Conclusion and Future Perspectives

This compound stands as a valuable and versatile intermediate in the field of medicinal chemistry. Its efficient synthesis via Friedel-Crafts acylation and its crucial role as a precursor to potent histamine H3 receptor antagonists like NNC 38-1049 underscore its importance in the development of novel therapeutics for a range of disorders, including obesity and neurological conditions. Further exploration of derivatives of this diarylethanone scaffold may lead to the discovery of new chemical entities with improved pharmacological profiles and broader therapeutic applications. The methodologies and insights presented in this guide are intended to support and inspire further research and innovation in this promising area of drug discovery.

References

- 1. Convenient procedures for synthesis of ciproxifan, a histamine H3-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. open.uct.ac.za [open.uct.ac.za]

- 4. saga-u.repo.nii.ac.jp [saga-u.repo.nii.ac.jp]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. The histamine H3 receptor inverse agonist pitolisant reduces body weight in obese mice | springermedizin.de [springermedizin.de]

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone

Introduction

2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone is a ketone derivative that serves as a key intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries. Its chemical structure, featuring a difluorophenyl ring and a methoxyphenyl moiety, imparts specific physicochemical properties that necessitate robust and reliable analytical methods for its characterization. Accurate determination of its purity, identity, and quantity is paramount for ensuring the quality and consistency of downstream products. This guide provides a comprehensive overview of the primary analytical techniques for the analysis of this compound, complete with detailed protocols and the scientific rationale behind the methodological choices. The methods described herein are founded on established principles for the analysis of aromatic ketones and are intended to serve as a robust starting point for researchers, scientists, and drug development professionals.[1][2][3]

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC method is particularly well-suited for this analyte due to its moderate polarity.

Principle of the Method

In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.[4][5] The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. The presence of the difluoro- and methoxy- functional groups on the phenyl rings of the target molecule allows for strong absorbance in the ultraviolet (UV) region, making a UV detector an ideal choice for this application.

Experimental Protocol: Reverse-Phase HPLC

Objective: To determine the purity of this compound and quantify it in a sample.

Materials:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

Formic acid (optional, for mobile phase modification)

-

Volumetric flasks, pipettes, and syringes

-

0.22 µm syringe filters

Instrumentation:

-

HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: Deionized water.

-

Mobile Phase B: Acetonitrile.

-

Degas both mobile phases using an inline degasser or by sonication.

-

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.

-

Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

-

-

Sample Preparation:

-

Chromatographic Conditions:

| Parameter | Recommended Setting |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

-

Analysis:

-

Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

-

Inject a blank (diluent) to ensure a clean baseline.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solutions.

-

The purity of the sample can be determined by the area percent of the main peak.

-

Quantification is achieved by comparing the peak area of the analyte in the sample to the calibration curve generated from the reference standards.

-

Method Development and Optimization

The provided method is a starting point. For optimal performance, further method development may be necessary.[10]

-

Mobile Phase: The gradient slope can be adjusted to improve the resolution of impurities. The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape by suppressing the ionization of any acidic or basic functional groups.

-